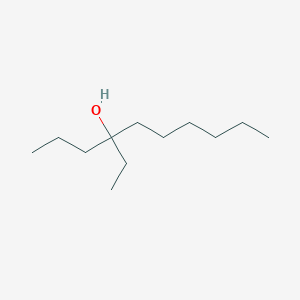
4-Ethyldecan-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyldecan-4-OL is an organic compound with the molecular formula C12H26O It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon atom in a decane chain, with an ethyl group substituent also on the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyldecan-4-OL can be achieved through several methods. One common approach involves the Grignard reaction, where an ethylmagnesium bromide reacts with 4-decanone to form the desired alcohol. The reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-ethyl-4-decen-1-ol. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the reduction of the double bond, resulting in the formation of the saturated alcohol.
Chemical Reactions Analysis
Types of Reactions
4-Ethyldecan-4-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Although less common for tertiary alcohols, reduction reactions can occur under specific conditions, often leading to the formation of alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-Ethyl-4-decanone or 4-ethyl-decanoic acid.
Reduction: Decane derivatives.
Substitution: 4-Ethyl-4-chlorodecane.
Scientific Research Applications
4-Ethyldecan-4-OL has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in certain reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyldecan-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the hydrophobic decane chain allows the compound to interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
4-Decanol: Similar structure but lacks the ethyl substituent.
4-Methyldecan-4-OL: Similar structure with a methyl group instead of an ethyl group.
4-Propylheptan-4-OL: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
4-Ethyldecan-4-OL is unique due to its specific ethyl substituent on the fourth carbon, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
51246-25-4 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
4-ethyldecan-4-ol |
InChI |
InChI=1S/C12H26O/c1-4-7-8-9-11-12(13,6-3)10-5-2/h13H,4-11H2,1-3H3 |
InChI Key |
QCNSBURDZQTOEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC)(CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















